molecular formula C9H7F2NO2 B2738326 3,5-difluoro-4-formyl-N-methylbenzamide CAS No. 1308849-85-5

3,5-difluoro-4-formyl-N-methylbenzamide

Cat. No. B2738326
CAS RN: 1308849-85-5
M. Wt: 199.157
InChI Key: MZHDMPFPVYDUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-formyl-N-methylbenzamide is a chemical compound with the molecular formula C9H7F2NO2 . It has an average mass of 199.154 Da and a monoisotopic mass of 199.044479 Da .


Molecular Structure Analysis

The molecular structure of 3,5-difluoro-4-formyl-N-methylbenzamide consists of a benzamide core with two fluorine atoms at the 3 and 5 positions and a formyl group at the 4 position . The N-methyl group is attached to the benzamide nitrogen .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-formyl-N-methylbenzamide has a predicted boiling point of 265.7±40.0 °C and a predicted density of 1.328±0.06 g/cm3 . Its pKa is predicted to be 13.48±0.46 .

properties

IUPAC Name

3,5-difluoro-4-formyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c1-12-9(14)5-2-7(10)6(4-13)8(11)3-5/h2-4H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHDMPFPVYDUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-difluoro-4-formyl-N-methylbenzamide

Synthesis routes and methods

Procedure details

To an ice-cold solution of 3,5-difluoro-4-formylbenzoic acid (120 g, 645 mmol) in dichloromethane (1.5 L) and N,N-dimethylformamide (2.0 g, 27 mmol) was added oxalyl chloride (90 g, 709 mmol) drop-wise at a rate that allowed the mixture to not exceed an internal temperature of 10° C. The resulting mixture was stirred at the same temperature for 0.5 hr, warmed to room temperature, and stirred for an additional 1.5 hr. The solution was then cooled to 0° C., and aqueous methylamine (40%, 168 mL, 1.94 mol) was added drop-wise at a rate that allowed the mixture to not exceed an internal temperature of 7° C. Afterward, the mixture was quenched with aqueous HCl (2M, 335 mL, 670 mmol) and warmed to room temperature. The organic layer was separated, washed with brine (500 mL), dried over MgSO4, filtered, and concentrated under vacuum. The resulting residual solid was taken in MTBE (500 mL), and the resulting mixture was heated to reflux for 0.5 hr, cooled to room temperature, and stirred for 18 hr. Afterward, the mixture was cooled to 0° C., filtered, rinsed with pentane, and dried under vacuum to form the title compound (103 g, 80%) as a solid. 1H NMR (300 MHz, CDCl3) δ ppm 3.03 (d, J=4.86 Hz, 3H), 6.37 (br s, 1H), 7.36-7.42 (m, 2H), 10.36 (s, 1H); MS m/z 200.06 [M+H]+ (ESI).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
335 mL
Type
reactant
Reaction Step Three
Yield
80%

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